molecular formula C18H19N5O3 B11479660 4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]butanamide

4-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]butanamide

Cat. No.: B11479660
M. Wt: 353.4 g/mol
InChI Key: ZYUONLZPFYAOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a pyrrole ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE typically involves multi-step organic reactions. The initial step often includes the nitration of a pyrazole derivative to introduce the nitro group. This is followed by the formation of the butanamide backbone through amide bond formation reactions. The final step involves the coupling of the pyrrole-phenyl moiety to the butanamide backbone under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the pyrazole and pyrrole rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkyl halides for alkylation.

Major Products

    Oxidation: Formation of nitro-oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole and pyrrole rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-NITRO-1H-PYRAZOL-1-YL)-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BUTANAMIDE is unique due to its combination of a nitro-substituted pyrazole ring and a pyrrole-phenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-[(4-pyrrol-1-ylphenyl)methyl]butanamide

InChI

InChI=1S/C18H19N5O3/c24-18(4-3-11-22-14-17(13-20-22)23(25)26)19-12-15-5-7-16(8-6-15)21-9-1-2-10-21/h1-2,5-10,13-14H,3-4,11-12H2,(H,19,24)

InChI Key

ZYUONLZPFYAOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)CCCN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.